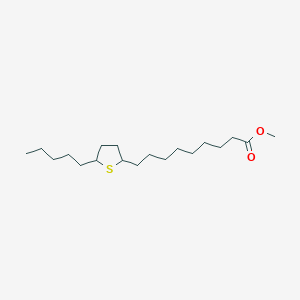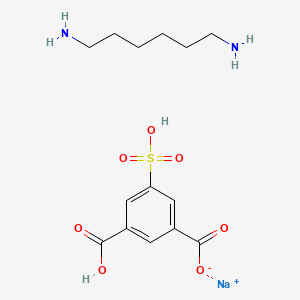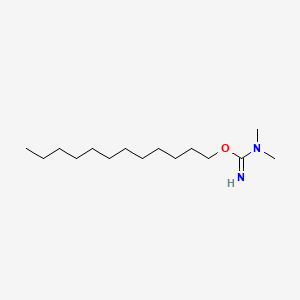
Dodecyl N,N-dimethylimidocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl N,N-dimethylimidocarbamate is an organic compound with the molecular formula C15H32N2O. It is characterized by its amphiphilic nature, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This compound is often used in various industrial and scientific applications due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl N,N-dimethylimidocarbamate typically involves the reaction of dodecylamine with dimethylcarbamoyl chloride. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl N,N-dimethylimidocarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may yield this compound hydride .
Applications De Recherche Scientifique
Dodecyl N,N-dimethylimidocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of membrane proteins and their interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and cleaning agents
Mécanisme D'action
The mechanism of action of Dodecyl N,N-dimethylimidocarbamate involves its interaction with lipid membranes. The compound disrupts the lipid bilayer, increasing membrane permeability. This property makes it useful as a penetration enhancer in drug delivery systems. The molecular targets include membrane lipids and proteins, which are affected by the compound’s amphiphilic nature .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate: An anionic surfactant commonly used in laboratory detergents and protein purification.
Dodecyl N,N-dimethylaminoacetate: Another amphiphilic compound used as a penetration enhancer in transdermal drug delivery
Uniqueness
Dodecyl N,N-dimethylimidocarbamate is unique due to its specific chemical structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective in applications requiring membrane interaction and disruption .
Propriétés
Numéro CAS |
45219-27-0 |
|---|---|
Formule moléculaire |
C15H32N2O |
Poids moléculaire |
256.43 g/mol |
Nom IUPAC |
dodecyl N,N-dimethylcarbamimidate |
InChI |
InChI=1S/C15H32N2O/c1-4-5-6-7-8-9-10-11-12-13-14-18-15(16)17(2)3/h16H,4-14H2,1-3H3 |
Clé InChI |
DZQWBNAECKUDGV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=N)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)
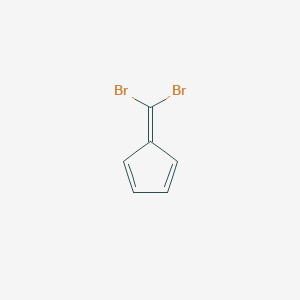
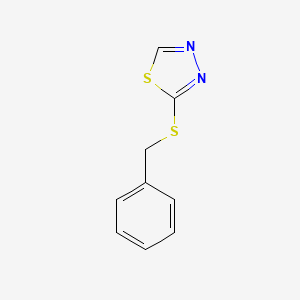
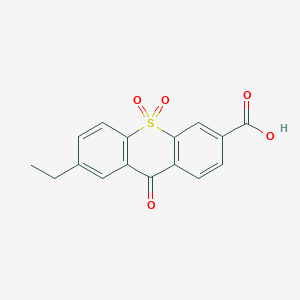
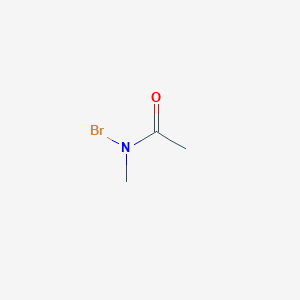
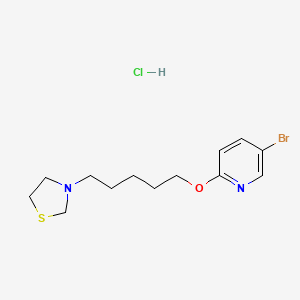
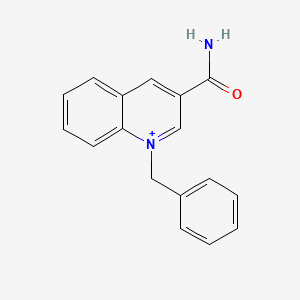


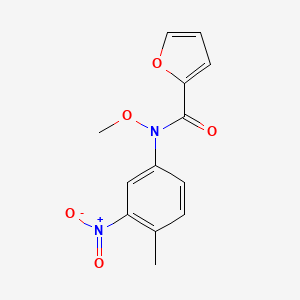

![N-cyclohexyl-1-[1-(2-hydroxyethyl)-5-nitroimidazol-2-yl]methanimine oxide](/img/structure/B14655931.png)
